molecular formula C34H47N9O12S3 B10826587 (3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid

(3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid

Cat. No.: B10826587
M. Wt: 870.0 g/mol
InChI Key: IHTQUFFCUYSOIH-JUXWROAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-852, also known as L-367,073, is a cyclic heptapeptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily studied for its role in inhibiting platelet aggregation, which is a critical process in the formation of blood clots. The molecular formula of MK-852 is C34H47N9O12S3, and it has a molecular weight of 869.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-852 involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur-containing groups. The key steps in the synthesis include:

    Peptide Bond Formation: The synthesis begins with the formation of peptide bonds between amino acids. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Cyclization: The linear peptide is then cyclized to form the heptapeptide structure. This step often requires the use of protecting groups to prevent unwanted side reactions.

    Incorporation of Sulfur Groups: Sulfur-containing groups are introduced into the peptide chain using reagents such as thiols and disulfides.

Industrial Production Methods: Industrial production of MK-852 involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: MK-852 undergoes several types of chemical reactions, including:

    Oxidation: The sulfur-containing groups in MK-852 can undergo oxidation to form disulfides.

    Reduction: Disulfides in MK-852 can be reduced to thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: The peptide bonds in MK-852 can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

MK-852 has several scientific research applications, including:

Mechanism of Action

MK-852 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is essential for platelet aggregation, as it mediates the binding of fibrinogen to platelets. By inhibiting this receptor, MK-852 prevents the formation of platelet aggregates, thereby reducing the risk of blood clot formation. The molecular targets of MK-852 include the integrin alpha-IIb/beta-3 complex, which is a key component of the glycoprotein IIb/IIIa receptor .

Comparison with Similar Compounds

    Abciximab: Another glycoprotein IIb/IIIa antagonist used in clinical settings to prevent blood clots.

    Eptifibatide: A cyclic heptapeptide similar to MK-852, used as an antiplatelet drug.

    Tirofiban: A non-peptide glycoprotein IIb/IIIa antagonist with similar antiplatelet effects.

Uniqueness of MK-852: MK-852 is unique due to its specific cyclic heptapeptide structure, which provides high affinity and selectivity for the glycoprotein IIb/IIIa receptor. This structural feature allows MK-852 to effectively inhibit platelet aggregation with minimal off-target effects .

Properties

Molecular Formula

C34H47N9O12S3

Molecular Weight

870.0 g/mol

IUPAC Name

(3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid

InChI

InChI=1S/C34H47N9O12S3/c1-16(44)38-22-13-57-58-14-23(33(54)55)42-29(50)20(10-26(47)48)39-25(46)12-37-28(49)19(8-17-4-6-18(11-35)7-5-17)40-31(52)27-34(2,3)56-15-43(27)32(53)21(9-24(36)45)41-30(22)51/h4-7,19-23,27H,8-15,35H2,1-3H3,(H2,36,45)(H,37,49)(H,38,44)(H,39,46)(H,40,52)(H,41,51)(H,42,50)(H,47,48)(H,54,55)/t19?,20-,21-,22+,23+,27-/m0/s1

InChI Key

IHTQUFFCUYSOIH-JUXWROAHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)C(NC(=O)[C@H]2C(SCN2C(=O)[C@@H](NC1=O)CC(=O)N)(C)C)CC3=CC=C(C=C3)CN)CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2C(SCN2C(=O)C(NC1=O)CC(=O)N)(C)C)CC3=CC=C(C=C3)CN)CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.